2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone
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Overview
Description
2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO3 It is a derivative of acetophenone and features a chloro group, a hydroxy group, and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone can be synthesized through the reaction of chloroacetyl chloride with 4-methoxyphenol in the presence of a base such as aluminum chloride in carbon disulfide . The reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Conversion to this compound.
Reduction: Formation of 2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanol.
Scientific Research Applications
2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methoxyphenyl)ethanone: Similar structure but lacks the hydroxy group.
2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the chloro group.
2-Ethoxy-1-(2-ethoxy-6-hydroxy-4-methoxyphenyl)ethanone: Contains ethoxy groups instead of chloro and hydroxy groups.
Uniqueness
2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDXOZPMSQGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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